REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:11]([C:12]2[CH:17]=[CH:16][C:15](OC)=[CH:14][CH:13]=2)[C:10](=[O:20])[C:9]2[C:4](=[CH:5][C:6](O)=[CH:7][C:8]=2O)[O:3]1.COC1C=CC(C2C(=O)C3C(=CC(O)=CC=3O)OC=2)=CC=1.OC1C(C2C=CC(O)=CC=2)C(=O)C2C(=CC(O)=CC=2O)O1.N[C@H](C(=O)O)CC[S+](C)C[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O>COCCO>[OH:1][CH:2]1[CH:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10](=[O:20])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[O:3]1
|
Name
|
2,5,7-trihydroxy-4′-methoxyisoflavanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1OC2=CC(=CC(=C2C(C1C1=CC=C(C=C1)OC)=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
|
Name
|
|
Quantity
|
10 nmol
|
Type
|
reactant
|
Smiles
|
OC1OC2=CC(=CC(=C2C(C1C1=CC=C(C=C1)O)=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Name
|
HI4′OMT
|
Quantity
|
1 μg
|
Type
|
reactant
|
Smiles
|
|
Name
|
S-adenosyl-L-methionine
|
Quantity
|
1 μmol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC[S+](C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3=C2N=CN=C3N)O1)O)O)C)C(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1OC2=CC=CC=C2C(C1C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |